1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is a complex organic compound characterized by its anthraquinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione typically involves the hydroxylation of anthraquinone derivatives. Common synthetic routes include:
Hydroxylation of Anthraquinone: This involves the introduction of hydroxyl groups at specific positions on the anthraquinone ring. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available anthraquinone derivatives. The process typically includes:
Oxidation: Using oxidizing agents to introduce hydroxyl groups.
Substitution: Introducing phenoxy groups through nucleophilic substitution.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various hydroxylated and phenoxylated derivatives of anthraquinone, which can have different biological and chemical properties.
Scientific Research Applications
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways: It can modulate oxidative stress pathways, leading to reduced cellular damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but lacks the phenoxy groups.
1,4,5,8-Tetrahydroxy-2,3-dihydroanthracene-9,10-dione: Another derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
87897-37-8 |
---|---|
Molecular Formula |
C26H16O8 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O8/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)26(32)22-20(25(21)31)16(28)12-18(24(22)30)34-14-9-5-2-6-10-14/h1-12,27-30H |
InChI Key |
CYTWOJYZCGVGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.